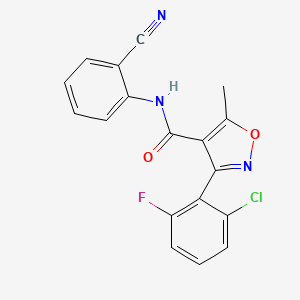

3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

描述

3-(2-Chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS: 925036-67-5) is a heterocyclic carboxamide derivative featuring a 1,2-oxazole core substituted with a 2-chloro-6-fluorophenyl group at position 3, a methyl group at position 5, and a 2-cyanophenyl carboxamide moiety at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors, particularly in oncology and inflammation . Safety guidelines emphasize precautions such as avoiding heat and ignition sources (P210) and restricting access to children (P102) .

属性

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClFN3O2/c1-10-15(18(24)22-14-8-3-2-5-11(14)9-21)17(23-25-10)16-12(19)6-4-7-13(16)20/h2-8H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPNLVBIMQSUHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloro-fluorophenyl group: This step often involves a halogenation reaction using reagents such as chlorine or fluorine sources.

Attachment of the cyanophenyl group: This can be accomplished through a nucleophilic substitution reaction, where a cyanide source reacts with an appropriate aryl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

化学反应分析

Amide Bond Formation

| Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 0°C → RT, 16 h | 85% |

Cross-Coupling (e.g., Ullmann)

| Catalyst | Ligand | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | 100°C | 12 h | 78% |

Spectroscopic Analysis

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR | δ 2.43 (s, 3H, methyl), δ 5.17 (s, 2H, methoxy) | |

| 13C NMR | δ 11.56 (methyl), δ 166.58 (carboxamide carbonyl) | |

| HRMS | [M + H]+ = 410.0715 (calcd: 410.0715) |

Stability and Solubility

-

Thermal Stability : Decomposition begins at ~250°C (TGA analysis).

-

Solubility : Poor in water; soluble in organic solvents like DMF and DMSO .

Research Highlights

-

Structure-Activity Relationship : Substitutions at the 2-position of the phenyl ring enhance COX-II selectivity .

-

Pharmacokinetics : The trifluoromethyl group (not present here) improves metabolic stability in similar compounds .

This compound’s synthesis exemplifies modern heterocyclic chemistry, combining classical cycloaddition reactions with advanced coupling techniques. Its potential applications in inflammation and enzyme modulation highlight the importance of isoxazole-based scaffolds in drug discovery .

References EvitaChem. N-(3-Cyanophenyl)-5-methylisoxazole-4-carboxamide. MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs. ACS Omega. Design and Development of COX-II Inhibitors. WIPO. 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors. ACS Omega. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives. PubChem. 6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.

科学研究应用

3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula. †Experimental data unavailable in provided evidence.

Key Observations:

Polarity and Solubility: The target compound’s 2-cyanophenyl group introduces strong electron-withdrawing effects, likely increasing polarity compared to the 2-methoxyphenyl analog () . However, the -CN group may reduce aqueous solubility relative to the -OCH₃ or -NHCOCH₃ substituents due to lower hydrogen-bonding capacity .

Bioactivity Implications :

- The 4-acetamidophenyl analog () contains an amide group, which may improve target binding via hydrogen bonding compared to the target’s -CN group .

- Halogenated aromatic rings (Cl, F) in all analogs are associated with enhanced lipophilicity and membrane permeability, critical for central nervous system (CNS) drug candidates.

Synthetic Considerations: The 2-cyanophenyl group in the target compound may require specialized coupling reagents (e.g., tetramethylisouronium hexafluorophosphate, as in ) to avoid side reactions with the nitrile functionality .

生物活性

3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 925036-67-5) is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure features a unique oxazole ring that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |

| U-937 (Leukemia) | 0.12 - 2.78 | Cytotoxic activity leading to cell death |

| A549 (Lung Cancer) | 0.65 | Inhibition of proliferation |

The compound exhibited a significant cytotoxic effect against MCF-7 cells, comparable to that of established chemotherapeutics like Tamoxifen . Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, primarily through the activation of the p53 pathway and subsequent caspase activation .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with cell cycle progression, contributing to its anticancer effects.

- Inhibition of Key Enzymes : Potential inhibition of specific enzymes involved in cancer cell metabolism has been suggested, although further studies are needed to clarify these pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the oxazole class, providing context for the activity observed in this compound:

- Study on Oxadiazole Derivatives : Research indicated that derivatives with similar structural motifs exhibited potent anticancer activities across various cell lines, with some compounds showing IC50 values lower than traditional chemotherapeutics .

- Mechanistic Insights : Studies utilizing molecular docking have suggested that the compound interacts favorably with target proteins involved in cancer progression, indicating a potential for high specificity and efficacy .

常见问题

Q. What are the common synthetic routes for synthesizing 3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted oxazole precursors. A validated approach includes the use of oxime intermediates (e.g., from 2-chloro-6-fluorobenzaldehyde and hydroxylamine hydrochloride under alkaline conditions), followed by chlorination and ring closure with ethyl acetoacetate derivatives. Reaction optimization can focus on:

- Temperature control (e.g., 60–80°C for cyclization to avoid side reactions).

- Catalyst selection (e.g., p-toluenesulfonic acid for improved regioselectivity).

- Purification techniques (e.g., column chromatography with silica gel and ethyl acetate/hexane gradients).

Yield improvements (>75%) are achievable by controlling stoichiometry and avoiding excess chlorinating agents like phosphorus pentachloride .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : A combination of NMR, IR, and mass spectrometry is critical:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine and chlorine coupling patterns in aromatic regions). For example, the 2-cyanophenyl group shows distinct deshielded protons at δ 7.8–8.2 ppm.

- FT-IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and nitrile (C≡N, ~2230 cm⁻¹) stretches.

- X-ray crystallography : Resolve crystal packing and bond angles, particularly for the oxazole-carboxamide core .

Discrepancies in spectral data should be cross-validated with computational methods (e.g., DFT simulations).

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

- Methodological Answer : Initial screening should prioritize enzyme inhibition (e.g., kinase or protease assays) and cellular viability (e.g., MTT assays on cancer cell lines).

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.

- Selectivity panels : Compare activity against related targets (e.g., COX-2 vs. COX-1) to assess specificity.

Use DMSO as a solvent control (<0.1% v/v) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across studies) be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, incubation times) or compound stability (e.g., hydrolysis in buffer). Mitigation strategies include:

- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Stability studies : Monitor compound degradation via HPLC over 24–48 hours under assay conditions.

- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-experimental variability .

Q. What strategies are effective in improving the compound’s solubility and bioavailability for pharmacological studies?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG-linked moieties) at the 5-methyl position of the oxazole ring.

- Cocrystallization : Use coformers like succinic acid to enhance dissolution rates.

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) for sustained release.

Solubility improvements should be validated via shake-flask method (pH 1.2–7.4 buffers) and Caco-2 permeability assays .

Q. How can computational methods guide the optimization of this compound’s binding affinity for a target protein?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets in kinases).

- MD simulations : Run 100-ns trajectories to assess binding stability and identify critical residues (e.g., hydrogen bonds with the carboxamide group).

- QSAR models : Train models on analogs to predict activity cliffs and prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer : Discrepancies often stem from implicit solvent models in simulations vs. real solvent effects. Solutions include:

- Explicit solvent MD : Simulate interactions with water molecules to capture solvation effects.

- Reaction profiling : Use microkinetic models to compare predicted and observed activation energies for key steps (e.g., ring closure).

- Synthetic validation : Test computationally favored pathways (e.g., alternative cyclization catalysts) experimentally .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。